N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide
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Overview
Description
N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with a pyrrole moiety, which is substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.
Coupling Reactions: The pyrrole derivative is then coupled with a pyridine-2-carboxylic acid derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final carboxamide product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-2-carboxamide share structural similarities with N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]pyridine-2-carboxamide.
Pyridine Derivatives: Compounds such as nicotinamide and isonicotinamide also have a pyridine ring and exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C18H17N3O2 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(2-methoxy-5-methyl-4-pyrrol-1-ylphenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c1-13-11-15(20-18(22)14-7-3-4-8-19-14)17(23-2)12-16(13)21-9-5-6-10-21/h3-12H,1-2H3,(H,20,22) |
InChI Key |
OZKBVFYFFOYWCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N2C=CC=C2)OC)NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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